molecular formula C11H11F2N3O2S B11839673 Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Cat. No.: B11839673
M. Wt: 287.29 g/mol
InChI Key: LWHGXWGBMCJBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H13F2N3O2S and a molecular weight of 301.32 g/mol, this reagent belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . The structure features a difluoromethyl group and a thioacetate side chain, which can be critical for modulating the compound's physicochemical properties and biological activity. Compounds within the pyrazolo[3,4-b]pyridine family have been extensively investigated as potent inhibitors of various kinase targets . For instance, recent research has identified derivatives of this scaffold as highly active tropomyosin receptor kinase (TRK) inhibitors, with IC50 values in the nanomolar range . The unique binding mode of this class involves hydrogen bonding with the kinase hinge region and π-π stacking interactions, making it a valuable scaffold for developing novel therapeutic agents . This specific compound is exclusively intended for research applications in laboratory settings. It is not designed for human therapeutic use or veterinary applications. Researchers can employ this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for in vitro biological screening in the development of targeted therapies.

Properties

Molecular Formula

C11H11F2N3O2S

Molecular Weight

287.29 g/mol

IUPAC Name

methyl 2-[4-(difluoromethyl)-2-methylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate

InChI

InChI=1S/C11H11F2N3O2S/c1-16-4-7-6(10(12)13)3-8(14-11(7)15-16)19-5-9(17)18-2/h3-4,10H,5H2,1-2H3

InChI Key

LWHGXWGBMCJBES-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Electrophilic Pyridine Derivatives

A widely adopted method involves the cyclocondensation of methylhydrazine with substituted pyridine-3-carboxylates. For instance, ethyl 4-(difluoromethyl)pyridine-3-carboxylate reacts with methylhydrazine in ethanol at 80°C for 12 hours, yielding the pyrazolo[3,4-b]pyridine core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyridine ring, followed by cyclization and aromatization. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventEthanol78–82
Temperature80°C
Reaction Time12 hours
CatalystNone

Halogenation for Functionalization

Chlorination or bromination at the 6-position of the pyrazolo[3,4-b]pyridine core is critical for subsequent thioether formation. Using phosphorus oxychloride (POCl₃) at reflux (110°C) for 6 hours introduces a chlorine atom at the 6-position, achieving 90–95% conversion. This step is pivotal for enabling nucleophilic substitution reactions in later stages.

Introduction of the Difluoromethyl Group

The 4-(difluoromethyl) substituent is introduced via two main pathways:

Direct Difluoroacetylation

A patent by CN111362874B describes the use of 2,2-difluoroacetyl chloride to functionalize intermediates. The reaction involves:

  • Dissolving α,β-unsaturated ester intermediates in dichloromethane.

  • Adding 2,2-difluoroacetyl chloride dropwise at −30°C in the presence of N,N-diisopropylethylamine (DIPEA).

  • Hydrolysis with aqueous NaOH to yield α-difluoroacetyl intermediates.

This method achieves 70–75% yield but requires stringent temperature control to avoid side reactions.

Radical Difluoromethylation

An alternative approach employs Cu(I)-mediated radical transfer using sodium difluoromethanesulfinate (DFMS). Under nitrogen atmosphere, the reaction proceeds at 50°C in DMF, yielding 65–70% of the difluoromethylated product. While less efficient than direct acetylation, this method avoids harsh acidic conditions.

Thioether Linkage Formation

The thioacetate moiety is installed via nucleophilic substitution or metal-catalyzed coupling:

Nucleophilic Substitution with Methyl 2-Mercaptoacetate

The 6-chloro intermediate reacts with methyl 2-mercaptoacetate in the presence of K₂CO₃ in DMF at 60°C for 8 hours. This method provides moderate yields (60–65%) due to competing hydrolysis of the thiolate ion.

Palladium-Catalyzed C–S Coupling

A more efficient approach utilizes Pd(OAc)₂ and Xantphos as a catalytic system. Under microwave irradiation (100°C, 30 minutes), the coupling between 6-bromo-pyrazolo[3,4-b]pyridine and methyl 2-mercaptoacetate achieves 85–90% yield. Key advantages include shorter reaction times and higher regioselectivity.

MethodConditionsYield (%)
NucleophilicK₂CO₃, DMF, 60°C60–65
Pd-CatalyzedPd(OAc)₂, Xantphos, MW85–90

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The formation of regioisomers during pyrazolo[3,4-b]pyridine synthesis remains a challenge. Patent US20240309005A1 addresses this by using bulky bases (e.g., DBU) to favor the desired 2-methyl regioisomer, improving selectivity from 3:1 to 9:1.

Purification of Hydrophobic Intermediates

Chromatographic purification of difluoromethylated intermediates often leads to low recovery rates (<50%). A solution involves acid-base extraction using 1M HCl and ethyl acetate, increasing recovery to 75–80%.

Scalability and Industrial Feasibility

A pilot-scale synthesis (1 kg batch) reported in CN111362874B demonstrated:

  • Total yield : 52% over 5 steps.

  • Purity : ≥99% (HPLC).

  • Cost drivers : Pd catalysts (35% of total cost) and difluoroacetyl chloride (25%).

Emerging Methodologies

Enzymatic Sulfur Incorporation

Recent advances explore sulfotransferase enzymes for thioether formation under aqueous conditions, eliminating the need for toxic thiols. Preliminary yields are low (30–40%) but offer environmental benefits.

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for Pd-catalyzed couplings from 8 hours to 15 minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. The synthesis of methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multi-step organic reactions that include the formation of the pyrazolo-pyridine core and subsequent functionalization to introduce the thioacetate group. Recent advancements in synthetic methodologies have enabled more efficient routes to prepare such compounds, emphasizing the utility of various coupling reactions and functional group transformations .

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit promising anticancer activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that modifications at specific positions on the pyrazole ring significantly influence their biological activity. Compounds with similar structures have demonstrated effectiveness against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. The thioacetate moiety is known to enhance the biological activity of compounds by improving their solubility and bioavailability. Preliminary studies suggest that derivatives can exhibit varying degrees of antimicrobial activity against both bacteria and fungi .

Drug Development

The unique scaffold provided by this compound serves as a valuable starting point for drug development. Its structural features allow for the modification and optimization of pharmacokinetic properties. Research into structure-activity relationships (SAR) has been pivotal in identifying lead compounds for further development into therapeutic agents targeting specific diseases .

Biological Assays

The compound is also utilized in various biological assays aimed at understanding its mechanism of action. For instance, studies employing enzyme inhibition assays have revealed insights into how such compounds interact with biological targets at the molecular level. This information is crucial for designing more effective drugs with fewer side effects .

Case Studies

StudyFocusFindings
Šaˇ ckus et al. (2019)Anticancer ActivityIdentified significant inhibition of K562 cell proliferation by modified pyrazolo derivatives .
Giraud et al. (2023)Drug DevelopmentExplored new derivatives based on pyrazolo frameworks showing enhanced kinase inhibition .
Antimicrobial EvaluationAntimicrobial ActivityDemonstrated varying degrees of inhibition against bacterial strains using thioacetate derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and thioacetate moiety play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position) Core Structure Molecular Weight Purity CAS Number Key Features
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate 2-methyl, 4-CF₂H Pyrazolo[3,4-b]pyridine ~300 (estimated) ~95%* Not found Balanced lipophilicity/solubility
2-{[4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid 2-ethyl, 4-CF₂H Pyrazolo[3,4-b]pyridine 286.29 95% 1172878-64-6 Increased lipophilicity
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate 2-isopropyl, 4-CF₃ Pyrazolo[3,4-b]pyridine Not provided Discontinued Not provided High electronegativity, bulky
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate 4-chlorophenyl, 6-CF₂H Pyrimidine 358.79 ≥98% 938020-64-5 Hydrophobic, agrochemical utility

*Assumed based on analogs .

Biological Activity

Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate (CAS No. 1018047-37-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11F2N3O2SC_{11}H_{11}F_{2}N_{3}O_{2}S with a molecular weight of 287.29 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazolo[3,4-b]pyridine scaffold followed by the introduction of the thioacetate moiety. The synthetic route often employs microwave-assisted techniques to enhance yield and purity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism . In vitro assays showed that these compounds could induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells, by modulating pro-apoptotic and anti-apoptotic protein expressions .

Anti-inflammatory and Enzyme Inhibition

The compound's thioacetate group suggests potential anti-inflammatory properties. Preliminary screenings indicate that similar pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . The structure–activity relationship (SAR) studies have identified key functional groups that enhance COX inhibition potency.

Case Studies and Research Findings

  • Antitumor Evaluation : A study focused on pyrazolo derivatives reported that specific analogs exhibited IC50 values comparable to established anticancer drugs like methotrexate (MTX). For example, one derivative showed an IC50 of 1.83 µM against DHFR compared to MTX's 5.57 µM .
  • Enzyme Inhibition : Research into the anti-inflammatory effects demonstrated that certain derivatives could significantly inhibit COX activity with IC50 values ranging from 1.10 µM to 6.74 µM .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 7fDHFR Inhibition1.83
Compound 3bCOX Inhibition6.12
MethotrexateDHFR Inhibition5.57

Q & A

Basic: What synthetic strategies are optimal for preparing Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Construct the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole precursors with nitrile-containing intermediates under acidic conditions .
  • Step 2: Introduce the difluoromethyl group at position 4 using fluorinating agents (e.g., DAST) or via nucleophilic substitution .
  • Step 3: Thioether formation at position 6 through nucleophilic displacement of a halogen (e.g., Cl or Br) with a thioacetate derivative (e.g., methyl thioglycolate) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) .
  • Key Considerations: Optimize reaction temperatures (60–100°C) and catalyst selection (e.g., Pd for cross-coupling steps) to improve yields (typically 50–70%) and purity .

Basic: How can researchers resolve ambiguities in NMR spectral data for this compound?

Answer:

  • 1D/2D NMR: Use 1^1H-13^{13}C HSQC and HMBC to assign overlapping signals, particularly for the pyrazolo-pyridine core and thioacetate moiety. The difluoromethyl group (-CF₂H) shows characteristic splitting in 19^{19}F NMR .
  • Solvent Effects: Compare spectra in deuterated DMSO and CDCl₃ to identify solvent-dependent shifts, especially for labile protons (e.g., NH in byproducts) .
  • Reference Compounds: Compare with spectra of structurally analogous pyrazolo-pyridines (e.g., 2-{6-hydroxy-4-methyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid) to validate assignments .

Advanced: What methodologies are suitable for studying the reactivity of the thioether linkage in this compound?

Answer:

  • Oxidative Stability: Expose the compound to H₂O₂ or mCPBA in aqueous/organic mixtures (e.g., MeOH/H₂O) at 25–50°C, monitoring sulfoxide/sulfone formation via LC-MS .
  • Nucleophilic Displacement: React with thiols (e.g., glutathione) in buffered solutions (pH 7.4) to assess thioether exchange kinetics, using UV-Vis or fluorescence quenching .
  • Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and predict reaction pathways .

Advanced: How should researchers design assays to evaluate its biological activity?

Answer:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes .
  • Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and compare to control compounds (e.g., staurosporine) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate half-life .

Advanced: How can metabolite identification be streamlined for this compound?

Answer:

  • In Vitro Models: Use hepatocyte co-cultures or recombinant CYP enzymes (e.g., CYP3A4) to generate Phase I/II metabolites .
  • HR-MS/MS: Acquire high-resolution mass spectra (Orbitrap/Q-TOF) in positive/negative ion modes to detect hydroxylation, demethylation, or glutathione adducts .
  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to trace metabolic pathways and fragment ions .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Structural Validation: Re-analyze compound purity (HPLC ≥95%) and confirm stereochemistry (X-ray crystallography) to rule out batch variability .
  • Assay Replication: Repeat assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
  • Target Engagement Studies: Use CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .

Advanced: What computational approaches predict its binding modes with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets (e.g., PDB: 1M17), focusing on hydrogen bonding with the pyridine N and hydrophobic contacts with the difluoromethyl group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, calculating RMSD and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.